molecular formula C30H28F2N4O8 B1165157 7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid CAS No. 1497338-53-0

7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid

カタログ番号: B1165157
CAS番号: 1497338-53-0
分子量: 610.6 g/mol
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Nomenclature and Structural Identification

The compound this compound represents a dimeric structure derived from the fourth-generation fluoroquinolone gatifloxacin. The International Union of Pure and Applied Chemistry nomenclature for this compound is 7-[2-[(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid, reflecting its complex dimeric architecture.

The compound is officially registered under Chemical Abstracts Service number 1497338-53-0 and carries the molecular formula C30H28F2N4O8. The structural framework consists of two gatifloxacin moieties connected through an ethylenediamine bridge at the 7-position of each quinolone ring system. This linkage creates a symmetric dimeric structure where each quinolone unit retains the characteristic cyclopropyl group at the 1-position, fluorine substitution at the 6-position, and methoxy group at the 8-position.

Table 1: Structural Identifiers for this compound

Parameter Value
Chemical Abstracts Service Number 1497338-53-0
Molecular Formula C30H28F2N4O8
Molecular Weight 610.6 g/mol
Simplified Molecular-Input Line-Entry System COC1=C2C(=CC(=C1NCCNC3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)F)C(=O)C(=CN2C6CC6)C(=O)O
International Chemical Identifier Key BAYRMXJSFKUVNF-UHFFFAOYSA-N

The compound exhibits depositor-supplied synonyms including Gatifloxacin Dimer 4, which reflects its origin as a synthetic impurity or degradation product identified during gatifloxacin manufacturing processes. The structural connectivity demonstrates that this dimer originated from the condensation of ethylenediamine, present as an impurity in raw materials, with two molecules of the gatifloxacin precursor compound.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic analysis of this compound has been conducted using multiple analytical techniques to confirm its structural identity and purity. Nuclear magnetic resonance spectroscopy provides definitive evidence for the dimeric structure through characteristic signal patterns that distinguish this compound from its monomeric parent structure.

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton nuclear magnetic resonance spectroscopy conducted at 600 megahertz using deuterated dimethyl sulfoxide as solvent reveals characteristic patterns consistent with the dimeric structure. The spectrum demonstrates twice the number of quinoline moiety protons compared to the parent gatifloxacin compound, confirming the presence of two quinolone ring systems within the molecular framework. Analysis of the nuclear magnetic resonance data shows distinct resonances for the cyclopropyl protons, aromatic quinolone protons, and the ethylenediamine bridge connecting the two quinolone units.

The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that can be assigned to specific structural elements within the molecule. Integration patterns confirm the presence of two equivalent quinolone systems connected through the ethylenediamine bridge, with the chemical environment of each quinolone unit remaining essentially unchanged from the parent structure.

Mass Spectrometric Characterization

Mass spectrometric analysis employing electrospray ionization in positive ion mode provides definitive molecular weight confirmation for the compound. The mass spectrum exhibits a molecular ion peak at mass-to-charge ratio 611.15, corresponding to the protonated molecular ion [M+H]+. Additional confirmation comes from the observation of the sodium adduct at mass-to-charge ratio 633.1, representing [M+Na]+.

Table 2: Mass Spectrometric Data for this compound

Ion Type Observed Mass-to-Charge Ratio Assignment
Molecular Ion 611.15 [M+H]+
Sodium Adduct 633.1 [M+Na]+
Theoretical Monoisotopic Mass 610.57 M

The mass spectrometric fragmentation pattern provides additional structural information, with the base peak corresponding to the protonated molecular ion confirming the integrity of the dimeric structure under ionization conditions. The high-resolution mass spectrometric data demonstrates excellent agreement between theoretical and observed masses, supporting the proposed molecular formula C30H28F2N4O8.

High-Performance Liquid Chromatographic Analysis

Analytical purity assessment using high-performance liquid chromatography reveals a purity of 98.7% based on area normalization of chromatographic peaks. The chromatographic retention behavior differs significantly from the parent gatifloxacin compound, reflecting the altered physicochemical properties resulting from dimerization.

Physicochemical Properties (Solubility, Acid Dissociation Constant, Partition Coefficients)

The physicochemical properties of this compound reflect its dimeric quinolone structure and the presence of multiple ionizable functional groups. These properties significantly influence the compound's behavior in various chemical and biological systems.

Physical Appearance and State

The compound exists as a yellow solid under standard laboratory conditions. This coloration differs from many fluoroquinolone derivatives, which typically appear as white to off-white crystalline materials, suggesting potential electronic interactions between the quinolone chromophores or the presence of charge-transfer complexes within the dimeric structure.

Solubility Characteristics

Solubility studies indicate that the compound demonstrates enhanced solubility in polar organic solvents compared to aqueous systems. The presence of multiple carboxylic acid groups and the extended conjugated system influences the overall solubility profile. The compound shows appreciable solubility in dimethyl sulfoxide and dimethyl formamide, solvents commonly employed for pharmaceutical compound dissolution. For aqueous systems, the solubility is expected to be highly dependent on solution acidity, given the presence of multiple ionizable carboxylic acid groups.

Ionization Properties

The compound contains two carboxylic acid functional groups, one on each quinolone unit, which significantly influence its ionization behavior in aqueous solutions. While specific acid dissociation constant values for this dimeric compound are not directly reported in the available literature, the presence of quinolone carboxylic acid groups suggests acid dissociation constant values in the range typical for fluoroquinolone compounds. The parent gatifloxacin exhibits acid dissociation constants reflecting both the carboxylic acid and piperazine amine functionalities.

Table 3: Predicted Physicochemical Properties

Property Estimated Value Basis for Estimation
Molecular Weight 610.6 g/mol Confirmed by mass spectrometry
LogP Increased relative to parent Extended conjugated system
Acid Dissociation Constants Multiple values expected Two carboxylic acid groups
Aqueous Solubility pH-dependent Ionizable carboxylic acids

Thermal Properties

Limited thermal characterization data suggests that the compound exhibits stability under standard storage conditions when maintained at 0-5 degrees Celsius in a dry environment protected from direct sunlight. The recommended storage conditions indicate potential photosensitivity or thermal degradation pathways that could affect compound integrity over extended periods.

Crystallographic Analysis and Molecular Conformation

The molecular conformation of this compound represents a complex three-dimensional structure arising from the linkage of two gatifloxacin moieties through an ethylenediamine bridge. While complete crystallographic structural data is not available in the current literature, the molecular geometry can be inferred from the known structural characteristics of the constituent quinolone units and the flexible ethylenediamine connector.

Molecular Architecture

The dimeric structure consists of two identical quinolone ring systems connected at the 7-position through a two-carbon ethylenediamine bridge. Each quinolone unit maintains the characteristic planar aromatic system associated with the quinolone pharmacophore, while the connecting ethylenediamine bridge introduces conformational flexibility into the overall molecular architecture. The presence of two cyclopropyl groups at the 1-position of each quinolone ring adds steric bulk that may influence the preferred conformations accessible to the molecule.

Conformational Flexibility

The ethylenediamine linkage between the two quinolone units provides significant conformational flexibility, allowing the molecule to adopt various spatial arrangements. The two-carbon chain length permits both extended and folded conformations, with the actual preferred geometry likely influenced by intramolecular interactions, solvent effects, and crystal packing forces in the solid state. Molecular modeling studies would be required to fully characterize the conformational landscape and identify the most thermodynamically stable structures.

Computational Chemical Identifiers

The three-dimensional structural representation is encoded in the International Chemical Identifier system as InChI=1S/C30H28F2N4O8/c1-43-27-21(19(31)9-15-23(27)35(13-3-4-13)11-17(25(15)37)29(39)40)33-7-8-34-22-20(32)10-16-24(28(22)44-2)36(14-5-6-14)12-18(26(16)38)30(41)42/h9-14,33-34H,3-8H2,1-2H3,(H,39,40)(H,41,42). This identifier provides a complete description of the molecular connectivity and stereochemistry, enabling precise structural communication across chemical databases and computational systems.

Intermolecular Interactions

The solid-state structure likely involves extensive hydrogen bonding networks arising from the carboxylic acid groups, secondary amine functionalities in the ethylenediamine bridge, and the carbonyl groups within the quinolone rings. These interactions contribute to the overall crystal stability and may influence the observed yellow coloration through electronic effects or charge-transfer interactions between neighboring molecules in the crystal lattice.

Stability and Storage Considerations

The molecular structure demonstrates stability under appropriate storage conditions, with recommended preservation at low temperature in the absence of light and moisture. The extended conjugated system and multiple functional groups suggest potential sensitivity to oxidative conditions or photodegradation, necessitating careful handling and storage protocols to maintain compound integrity for analytical and research applications.

特性

IUPAC Name

7-[2-[(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28F2N4O8/c1-43-27-21(19(31)9-15-23(27)35(13-3-4-13)11-17(25(15)37)29(39)40)33-7-8-34-22-20(32)10-16-24(28(22)44-2)36(14-5-6-14)12-18(26(16)38)30(41)42/h9-14,33-34H,3-8H2,1-2H3,(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYRMXJSFKUVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1NCCNC3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)F)C(=O)C(=CN2C6CC6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28F2N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Nucleophilic Aromatic Substitution-Based Condensation

The primary route to Gatifloxacin Dimer-4 involves the condensation of two gatifloxacin monomers mediated by ethylenediamine. This reaction exploits the nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactivity of the fluoroquinolone framework.

Key Steps :

  • Monomer Activation : The C-7 fluorine atom on the quinoline ring of gatifloxacin acts as a leaving group, facilitated by electron-withdrawing groups (e.g., ketone at C-4, fluorine at C-6).

  • Ethylenediamine Bridging : Ethylenediamine serves as a bifunctional nucleophile, attacking the C-7 positions of two gatifloxacin molecules to form the ethylenediamine linker.

  • Cyclopropane Stability : The cyclopropyl group at N-1 remains intact due to its steric and electronic stability under mild reaction conditions.

Reaction Conditions :

  • Solvent : Dimethyl sulfoxide (DMSO) or methanol.

  • Temperature : 60–80°C for 6–12 hours.

  • Yield : ~45–55% after purification.

Mechanistic Insight :
The reaction proceeds via a two-step addition-elimination mechanism. Ethylenediamine’s primary amine attacks the electron-deficient C-7 position, displacing fluoride and forming a covalent bond. The second amine group repeats this process with another gatifloxacin molecule, yielding the dimer.

Impurity-Driven Synthesis

Gatifloxacin Dimer-4 can form unintentionally during gatifloxacin production if ethylenediamine contaminants are present in raw materials like 2-methylpiperazine. This side reaction highlights the importance of quality control in industrial synthesis.

Mitigation Strategies :

  • Purification of Reagents : High-purity 2-methylpiperazine (≤0.1% ethylenediamine) reduces dimer formation.

  • Chromatographic Monitoring : Reverse-phase HPLC with UV detection at 280 nm identifies dimer content early in the process.

Optimization of Synthetic Parameters

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency:

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMSO80655
Methanol601248
Water10024<10

Interpretation : Polar aprotic solvents like DMSO enhance S<sub>N</sub>Ar reactivity by stabilizing transition states, whereas protic solvents (e.g., methanol) slow the reaction due to hydrogen bonding.

Stoichiometry and Catalysis

A 2:1 molar ratio of gatifloxacin to ethylenediamine is optimal. Excess ethylenediamine (>1.5 equiv) promotes oligomerization, reducing dimer yield. Acidic catalysts (e.g., HCl) are avoided to prevent ester hydrolysis of the carboxylic acid groups.

Structural Characterization and Validation

Spectroscopic Data

Mass Spectrometry :

  • Molecular Ion : m/z 610.6 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>30</sub>H<sub>28</sub>F<sub>2</sub>N<sub>4</sub>O<sub>8</sub>.

  • Fragmentation Pattern : Peaks at m/z 306.3 and 304.3 correspond to monomeric quinoline fragments.

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) :

  • δ 1.25–1.35 (m, 8H, cyclopropyl CH<sub>2</sub>)

  • δ 3.85 (s, 6H, OCH<sub>3</sub>)

  • δ 8.85 (s, 2H, H-2 quinolone).

IR Spectroscopy :

  • 1720 cm<sup>−1</sup> (C=O stretch, carboxylic acid)

  • 1625 cm<sup>−1</sup> (C=O stretch, ketone).

Purity Assessment

HPLC Conditions :

  • Column : C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase : Acetonitrile:0.1% trifluoroacetic acid (30:70)

  • Retention Time : 12.7 minutes.

Acceptance Criteria :

  • Purity ≥95% (area normalization)

  • Single dimer peak with no monomeric gatifloxacin.

Challenges and Troubleshooting

Byproduct Formation

Competing reactions generate structurally similar dimers (e.g., Gatifloxacin Dimer-1 and Dimer-3) via alternate nucleophilic attack sites or over-alkylation.

Resolution :

  • Selective Crystallization : Ethyl acetate/hexane mixtures preferentially precipitate Dimer-4.

  • pH Control : Maintaining pH 7–8 minimizes carboxylic acid protonation, enhancing solubility differences.

Scalability Limitations

Lab-scale syntheses face yield drops at >10 g due to:

  • Incomplete mixing in viscous DMSO

  • Thermal degradation above 80°C.

Process Optimization :

  • Continuous Flow Reactors : Improve heat/mass transfer for larger batches.

  • Catalytic Additives : Crown ethers (e.g., 18-crown-6) enhance ethylenediamine nucleophilicity by complexing sodium ions.

Applications and Derivatives

While Gatifloxacin Dimer-4 is primarily a process-related impurity, its synthesis informs the development of:

  • Antibacterial Agents : Dimeric fluoroquinolones with enhanced DNA gyrase inhibition.

  • Prodrugs : Carboxylic acid groups enable conjugation with targeting moieties .

化学反応の分析

Table 1: Key Reaction Steps and Conditions

StepReaction TypeReagents/ConditionsPurposeYieldSource
1Acylation Acetic anhydride, boric acid (90–100°C, 3h)Activates carboxyl group for nucleophilic attack89.78%
2Amine Coupling Triethylamine, acetonitrile (20°C, 0.5h)Facilitates ethylenediamine linker attachmentNot reported
3Ring Closure Potassium t-butoxide, t-butanol (50°C, 18h)Forms quinoline core70–85%
4Hydrolysis 4N HCl, acetic acid (100°C, 4h)Converts ester to carboxylic acid60–75%

Carboxylic Acid Group

  • Esterification : Reacts with alcohols under acidic conditions (e.g., acetic anhydride) to form ethyl esters, a critical step in intermediate synthesis .

  • Decarboxylation : Occurs at elevated temperatures (>150°C), particularly in non-polar solvents .

Aminoethyl Linker

  • Nucleophilic Substitution : The ethylenediamine bridge participates in SN2 reactions with electrophilic quinolone intermediates, enabling dimer formation .

  • pH Sensitivity : Protonation at acidic pH (≤4) enhances solubility but reduces antimicrobial activity .

Table 2: Stability Profile

ConditionEffectObservationSource
Light DegradationPhotolysis of the quinoline core generates fluoro-degradation products
Heat DecompositionAbove 200°C: Decarboxylation and loss of cyclopropyl group
pH 7–8 StabilityOptimal for storage; no significant hydrolysis

Dimer-Specific Reactions

The compound’s dimeric structure arises from cross-coupling two monomeric quinolones via ethylenediamine. Key reactions include:

  • Amide Bond Formation : Condensation between the 7-amino group of one monomer and the carboxyl group of another .

  • Chelation with Divalent Cations : Binds Mg²⁺/Ca²⁺ at the ketone and carboxylate sites, altering bioavailability .

Comparative Reactivity with Monomeric Analogs

  • Reduced Electrophilicity : The dimer’s extended conjugation decreases reactivity toward nucleophiles compared to monomers like ciprofloxacin .

  • Enhanced Solubility : The ethylenediamine linker improves water solubility (logP ≈ 1.2 vs. 1.8 for gatifloxacin) .

科学的研究の応用

Antibacterial Applications

Broad-Spectrum Antibacterial Activity
Research indicates that compounds related to Gatifloxacin Dimer 4 exhibit broad-spectrum antibacterial properties. They are effective against various gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics. This efficacy is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Case Studies

  • In Vitro Studies : In laboratory settings, derivatives of this compound have shown significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. These studies suggest that modifications in the quinolone structure can enhance permeability and potency against resistant strains .
  • Animal Models : Preclinical trials using animal models have demonstrated the effectiveness of Gatifloxacin Dimer 4 in treating urinary tract infections caused by resistant bacterial strains. Administration via oral or intravenous routes resulted in substantial reductions in bacterial load .

Antitumor Activity

Emerging research suggests that Gatifloxacin Dimer 4 may also possess antitumor properties. Some studies have indicated that quinolone derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Case Studies

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis, particularly in breast and lung cancer cells. The mechanism appears to involve the activation of p53 pathways, leading to cell cycle arrest .
  • Synergistic Effects : Combination therapies using Gatifloxacin Dimer 4 with other chemotherapeutic agents have demonstrated enhanced efficacy, suggesting potential for use in polypharmacy approaches for cancer treatment .

Formulation and Delivery

The formulation of Gatifloxacin Dimer 4 for clinical applications remains an area of active research. Various delivery systems are being explored to enhance bioavailability and target specificity:

Formulation Type Description Benefits
Oral TabletsStandard dosage form for systemic deliveryConvenient administration; suitable for outpatient treatment
Intravenous SolutionsFor severe infections requiring immediate actionRapid onset of action; high bioavailability
Nanoparticle SystemsEncapsulation in nanoparticles for targeted deliveryEnhanced penetration into tissues; reduced side effects

作用機序

The mechanism of action of 7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid is similar to that of gatifloxacin. It exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Nitro vs. Methoxy Groups
  • Lower thermal stability (mp 256–257°C decomp) compared to methoxy-substituted analogs .
  • Target Compound : Methoxy at C8 enhances lipophilicity, improving membrane permeability.
Aromatic vs. Aliphatic Side Chains

Modifications to the Linker Region

Ethylamino vs. Thioether Linkers
  • Compound 8: 7-[(2-Carboxyethyl)thio]-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () Thioether linkage may confer resistance to enzymatic degradation but reduce flexibility, limiting optimal binding to gyrase .
  • Target Compound: Ethylamino linker provides conformational flexibility, facilitating interactions with both subunits of DNA gyrase.
Heterocyclic Amine Substituents
  • Compound in : 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Pyrrolidine ring enhances solubility and may improve Gram-positive coverage due to increased penetration .
  • Compound in : Dimeric structure with azepane linkers and chloro substituents (C32H28Cl2F2N4O6) Dual quinoline-azepane architecture suggests enhanced binding avidity but may complicate synthesis and increase molecular weight (673.49 g/mol), reducing oral bioavailability .
Crystallinity and Stability
  • Compound in : 8-Cyano-1-cyclopropyl-7-(1S,6S-2,8-diazabicyclo-[4.3.0]-nonane-8-yl)-6-fluoro-4-oxo-quinoline-3-carboxylic acid semihydrochloride Crystalline hydrochloride salt improves water solubility (critical for IV formulations) but introduces hygroscopicity challenges .

Key Data Table: Structural and Physicochemical Comparison

Compound Substituents (C7/C8) Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Ethylamino linker, 8-OMe ~550 (estimated) N/A Dual quinoline cores, high solubility
Compound 7 () 8-NO2, 7-Cl 356.72 256–257 (decomp) Nitro group for oxidative activity
Compound in 3-Aminopyrrolidin-1-yl 372.37 N/A Enhanced Gram-positive coverage
Compound in Azepane linker, 8-Cl 673.49 N/A Dimeric structure, avidity effects
Compound in 8-CN, bicyclic amine 427.39 N/A High solubility via cyano and HCl salt

Research Implications

  • However, synthesis complexity and molecular weight (~550 g/mol) could limit bioavailability.
  • Nitro-Substituted Analogs (e.g., Compound 7) : While potent, nitro groups are associated with toxicity risks, making methoxy or pyrrolidine variants () more clinically viable .
  • Dimeric Compounds () : Promising for overcoming resistance but require advanced formulation strategies to address pharmacokinetic challenges.

生物活性

The compound 7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid is a dimeric analogue of gatifloxacin, a member of the fluoroquinolone class of antibiotics. This compound has garnered attention for its potential biological activity, particularly its antibacterial properties. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes two cyclopropyl groups and multiple functional groups that enhance its biological activity. The molecular formula is C30H28F2N4O8C_{30}H_{28}F_2N_4O_8, indicating a substantial molecular weight and the presence of fluorine atoms which are known to influence pharmacological properties.

Structural Representation

PropertyValue
Molecular FormulaC30H28F2N4O8C_{30}H_{28}F_2N_4O_8
Molecular Weight588.56 g/mol
IUPAC NameThis compound

Antibacterial Activity

The primary biological activity of this compound is its antibacterial efficacy. As a dimeric form of gatifloxacin, it exhibits enhanced potency against various bacterial strains compared to its monomeric counterparts.

Fluoroquinolones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. The dimeric structure may facilitate more effective binding to these targets, leading to increased antibacterial activity.

Case Studies and Research Findings

  • In vitro Studies : Research has shown that the dimeric analogue exhibits lower Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria compared to standard fluoroquinolones like norfloxacin and ciprofloxacin. For instance, studies indicate that the MIC values for this compound are approximately 2–4 times lower than those for typical fluoroquinolone standards when tested against strains such as Enterococcus faecium and Staphylococcus aureus .
  • Hybrid Compounds : The compound has been investigated as part of hybrid antibacterial agents that combine features of DNA polymerase inhibitors with topoisomerase inhibitors. These hybrids demonstrate significantly enhanced antibacterial activity, suggesting that the structural modifications in the dimer contribute positively to their efficacy .
  • Resistance Studies : Investigations into bacterial resistance mechanisms reveal that compounds like this one can circumvent some common resistance pathways due to their unique structural properties. For example, they show reduced susceptibility to efflux pumps commonly found in resistant strains .

Comparative Efficacy Table

CompoundMIC (µg/mL)Target Bacteria
Gatifloxacin0.5 - 2Staphylococcus aureus
7-Dimer0.125 - 0.5Enterococcus faecium
Norfloxacin1 - 4Escherichia coli

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this bis-quinoline derivative?

Methodological Answer:
The synthesis involves sequential coupling of quinoline precursors. Key steps include:

  • Step 1: Prepare the 3-carboxyquinoline core via cyclocondensation of substituted benzoic acids (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) with ethyl 3-(dimethylamino)acrylate and cyclopropylamine under reflux in ethanol (70–80°C, 24–72 h) .
  • Step 2: Introduce the ethylenediamine bridge via nucleophilic substitution. React the 7-chloro intermediate (e.g., ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) with ethylenediamine in aqueous ethanolic NaHCO₃ at 70–80°C for 24–48 h .
  • Optimization Tips:
    • Use X-ray crystallography to confirm regioselectivity of substitutions (e.g., C—H⋯O and C—H⋯Cl interactions stabilize crystal packing) .
    • Monitor reaction progress via HPLC with UV detection (λ = 254–280 nm) to avoid over-nitration or side reactions.

Basic: How should researchers characterize the molecular conformation and stability of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolve the triclinic crystal system (space group P1) with unit cell parameters (e.g., a=8.234A˚,α=85.6a = 8.234 \, \text{Å}, \alpha = 85.6^\circ) to confirm stereochemistry and intermolecular interactions (e.g., C—H⋯O and π-π stacking) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability by heating at 10°C/min under N₂. Degradation onset typically occurs at >200°C for fluoroquinolones .
  • Solution-State Stability: Conduct pH-dependent stability studies (pH 1–10) using UV-Vis spectroscopy. Fluoroquinolones degrade rapidly in alkaline conditions due to hydroxide attack at the C-7 position .

Basic: What in vitro assays are suitable for evaluating its antibacterial potency?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) Testing:
    • Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains.
    • Compare activity to moxifloxacin (MFX) and ciprofloxacin. Fluoroquinolone dimers often show enhanced activity against efflux-pump-overexpressing strains .
  • DNA Gyrase/Topoisomerase IV Inhibition Assays:
    • Measure supercoiling inhibition using plasmid pBR322. IC₅₀ values <1 µM indicate strong topoisomerase targeting .

Basic: What precautions are critical for handling this compound in the lab?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritancy (observe GHS precautionary statements) .
  • Storage: Keep in airtight containers under anhydrous conditions (≤30°C). Desiccate to prevent hydrolysis of the carboxylic acid groups .
  • Decontamination: Use 70% ethanol or 0.1 M NaOH for spills. Avoid bleach to prevent halogenated byproduct formation .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

  • Modify the Ethylenediamine Bridge:
    • Replace with rigid spacers (e.g., piperazine) to enhance DNA gyrase binding. Derivatives with 3-aminopyrrolidinyl groups show 4–8x lower MICs against P. aeruginosa .
    • Test substituent effects using Hammett σ constants: Electron-withdrawing groups (e.g., -NO₂) at C-8 improve potency but reduce solubility .
  • Quinoline Core Modifications:
    • Introduce 8-methoxy groups to reduce phototoxicity (common in fluoroquinolones) .
    • Replace cyclopropyl with 2,4-difluorophenyl to broaden Gram-positive coverage .

Advanced: How to analyze contradictory data in resistance studies (e.g., efflux pumps vs. target mutations)?

Methodological Answer:

  • Efflux Pump Inhibition Assays: Use phenylalanine-arginine β-naphthylamide (PAβN) to block AcrAB-TolC in E. coli. A ≥4-fold MIC reduction indicates efflux-mediated resistance .
  • gyrA/parC Mutant Strains: Sequence QRDR regions (e.g., gyrA Ser83→Leu) via Sanger sequencing. Correlate mutations with IC₅₀ shifts in enzyme assays .
  • Statistical Modeling: Apply multivariate regression to distinguish dominant resistance mechanisms (efflux vs. mutation) based on MIC ratios and mutant prevention concentrations (MPC) .

Advanced: What computational methods predict binding interactions with bacterial targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Model the compound into the S. aureus DNA gyrase ATPase domain (PDB: 2XCT). Prioritize poses with hydrogen bonds to Asp81 and hydrophobic contacts with Met84 .
  • Molecular Dynamics (MD) Simulations (GROMACS): Simulate binding over 100 ns to assess stability of the quinolone-Mg²⁺-water triad in the topoisomerase IV active site .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for C-7/C-8 substitutions to rank synthetic priorities .

Advanced: How to resolve analytical challenges in quantifying low-concentration metabolites?

Methodological Answer:

  • LC-MS/MS Method Development:
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (5→95% B over 10 min).
    • MRM Transitions: Monitor m/z 550→452 (parent) and m/z 550→308 (primary metabolite) .
  • Sample Preparation: Acidify plasma with 0.1 M HCl, then extract via SPE (Oasis HLB cartridges). Recovery >85% at 10 ng/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。